molecular formula C7H8BrN B1355062 2-Bromo-6-ethylpyridine CAS No. 83004-13-1

2-Bromo-6-ethylpyridine

Cat. No.: B1355062
CAS No.: 83004-13-1
M. Wt: 186.05 g/mol
InChI Key: TYOSQEKDQKYBLX-UHFFFAOYSA-N
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Description

2-Bromo-6-ethylpyridine: is an organic compound with the molecular formula C7H8BrN . It is a derivative of pyridine, where the bromine atom is substituted at the second position and an ethyl group is substituted at the sixth position.

Scientific Research Applications

Chemistry: 2-Bromo-6-ethylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. They may act as intermediates in the synthesis of compounds with antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the development of new materials with specific properties .

Safety and Hazards

When handling 2-Bromo-6-ethylpyridine, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

The future directions of 2-Bromo-6-ethylpyridine research could involve further optimization of its synthesis process, exploration of its potential applications, and a deeper understanding of its chemical reactions .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-ethylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can interact with other proteins and biomolecules, potentially altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These alterations can subsequently impact cellular metabolism, including processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes, thereby affecting metabolic homeostasis. Additionally, this compound can interact with other biomolecules, such as transcription factors, altering their binding affinity to DNA and influencing gene expression . These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a decrease in its efficacy . Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can result in sustained inhibition of cytochrome P450 enzymes, leading to persistent alterations in metabolic pathways . These temporal effects underscore the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites. It is crucial to determine the appropriate dosage range for this compound to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of xenobiotics and endogenous compounds. The inhibition of cytochrome P450 enzymes by this compound can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also influence its efficacy and toxicity, highlighting the importance of understanding its transport and distribution properties.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles can be mediated by targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-ethylpyridine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2-bromo-6-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSQEKDQKYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513839
Record name 2-Bromo-6-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83004-13-1
Record name 2-Bromo-6-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-ethylpyridine
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Synthesis routes and methods I

Procedure details

Add under nitrogen a solution of 2.5; M n-butyllithium in hexanes (186.74; mL, 0.467; mol) over 41; min to a solution of diisopropylamine (68.7; mL, 0.488; mol) in tetrahydrofuran (745; mL, 9.16; mol) at −78° C. (dry-ice/acetone bath). Stir for 15; min and add 2-bromo-6-methylpyridine (49.3; mL, 0.424; mol) dropwise over 22; min. Stir 15; min, add methyl iodide (52.87; mL, 0.848; mol) dropwise over 1; hour and then warm to room temperature over 1.5; hour. Add water (250; mL) while cooling with a dry-ice/acetone bath and separate the layers. Extract the aqueous phase twice with ethyl acetate (300 mL). Combine the organic phases, concentrate and purify by silica gel chromatography, gradient eluting from 100:0; to 80:20; using hexanes:ethyl acetate, to give the title compound as a yellow oil (59.74; g, 75%). 1H NMR (CDCl3) δ 1.28; (t, 3H), 2.80; (q, 2H), 7.11; (d, 1H), 7.27; (d, 1H), 7.45; (t, 1H).
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75%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-6-methylpyridine (302 mg, 1.76 mmol) an 10 mL THF at −78° C., was added a solution of lithium diisopropylamide (1.8 M in heptane/THF/ethylbenzene, 1.07 mL, 1.93 mmol). The bright orange/red mixture was treated with iodomethane (0.20 mL, 3.2 mmol). The mixture was stirred at −78° C. for 10 min, then was removed from the ice bath and stirred 30 min. The reaction was quenched with sat. NH4Cl, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude residue was purified by flash chromatography (0 to 20% EtOAc/hexanes gradient) to afford 157 mg of Intermediate 163.1 as a colorless oil. LCMS (2 min gradient) RT=1.26 min, 186.0 (M+H)+.
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302 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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